

Application Notes and Protocols for the Quantification of NOR116

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Compound of Interest

Compound Name: NOR116

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Introduction

NOR116 (also known as Flamestab® NOR 116 FF) is a monomeric N-alkoxy hindered amine light stabilizer (NOR-HALS) with a triazine derivative structure. It is utilized as a non-halogenated flame retardant and UV stabilizer in various polymer applications, particularly in polyolefins.[1][2] Accurate quantification of **NOR116** in polymer matrices is crucial for quality control, formulation development, regulatory compliance, and understanding its performance characteristics.

These application notes provide detailed protocols for the analytical quantification of **NOR116**, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection. Gas Chromatography-Mass Spectrometry (GC-MS) following pyrolysis is also presented as a viable alternative for identification and semi-quantitative analysis. The methodologies described are based on established analytical principles for hindered amine light stabilizers (HALS) and triazine derivatives and should be validated for the specific matrix and concentration range of interest.

Analytical Techniques Overview

The selection of an appropriate analytical technique for **NOR116** quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

- High-Performance Liquid Chromatography (HPLC): This is the preferred method for the quantitative analysis of **NOR116** due to its high resolution and compatibility with various detectors. Given the high molecular weight of **NOR116** (2261 g/mol), Size Exclusion Chromatography (SEC) or Reversed-Phase HPLC can be employed.[\[3\]](#)[\[4\]](#)
 - HPLC with Mass Spectrometry (HPLC-MS/MS): Offers the highest sensitivity and selectivity, enabling accurate quantification even in complex polymer extracts.[\[5\]](#)[\[6\]](#)
 - HPLC with UV Detection: A more common and cost-effective approach. The triazine core of **NOR116** should provide a suitable chromophore for UV detection.
- Gas Chromatography-Mass Spectrometry (GC-MS): Due to the high molecular weight and low volatility of **NOR116**, direct GC-MS analysis is not feasible. However, Pyrolysis-GC-MS can be a powerful tool for the identification and semi-quantitative analysis of **NOR116** in polymers by analyzing its characteristic thermal degradation products.[\[4\]](#)[\[7\]](#)

Data Presentation: Quantitative Parameters

The following table summarizes typical performance characteristics for the analytical methods described. These values are illustrative and should be determined during method validation for **NOR116**.

Parameter	HPLC-MS/MS	HPLC-UV	Pyrolysis-GC-MS
Limit of Detection (LOD)	0.1 - 10 ng/mL	0.1 - 1 µg/mL	Semi-quantitative
Limit of Quantification (LOQ)	0.5 - 25 ng/mL	0.5 - 5 µg/mL	Semi-quantitative
Linearity Range (r^2)	> 0.995	> 0.99	Not applicable
Recovery (%)	85 - 115%	80 - 110%	Not applicable
Precision (%RSD)	< 15%	< 20%	Not applicable

Experimental Protocols

Protocol 1: Quantification of NOR116 using HPLC-MS/MS

This protocol details the extraction of **NOR116** from a polymer matrix followed by quantification using a robust and sensitive HPLC-MS/MS method.

1. Sample Preparation: Solvent Extraction

- Objective: To efficiently extract **NOR116** from the polymer matrix.
- Materials:
 - Polymer sample containing **NOR116**
 - Dichloromethane (DCM), HPLC grade
 - Methanol, HPLC grade
 - Acetonitrile, HPLC grade
 - Ultrasonic bath
 - Centrifuge
 - Syringe filters (0.22 µm PTFE)
- Procedure:
 - Weigh accurately approximately 1 gram of the polymer sample (cryo-milled or finely cut).
 - Add 20 mL of a 1:1 (v/v) mixture of dichloromethane and methanol to the sample in a glass vial.
 - Sonicate the mixture for 1 hour at 60°C.
 - Allow the mixture to cool to room temperature.
 - Centrifuge the sample at 4000 rpm for 10 minutes to separate the polymer residue.

- Carefully decant the supernatant (extract).
- Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial.
- Prepare a matrix-matched calibration curve by spiking a known amount of **NOR116** standard into an extract of a blank polymer sample.

2. HPLC-MS/MS Analysis

- Instrumentation:
 - HPLC system with a binary pump and autosampler
 - Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
 - Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Chromatographic Conditions:
 - Mobile Phase A: 0.1% Formic acid in Water
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile
 - Gradient: 50% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, return to initial conditions.
 - Flow Rate: 0.3 mL/min
 - Column Temperature: 40°C
 - Injection Volume: 5 µL
- Mass Spectrometer Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C

- Desolvation Temperature: 350°C
- Multiple Reaction Monitoring (MRM): Specific precursor-product ion transitions for **NOR116** need to be determined by infusing a standard solution.

3. Data Analysis

- Quantify the concentration of **NOR116** in the samples by comparing the peak area ratios of the analyte to an internal standard (if used) against the matrix-matched calibration curve.

Protocol 2: Identification of NOR116 using Pyrolysis-GC-MS

This protocol is suitable for the rapid identification and semi-quantitative estimation of **NOR116** in polymer samples.^{[4][7]}

1. Sample Preparation

- Objective: To prepare the polymer sample for direct pyrolysis.
- Procedure:
 - Place a small amount of the polymer sample (0.1 - 1 mg) into a pyrolysis cup. No solvent extraction is required.

2. Pyrolysis-GC-MS Analysis

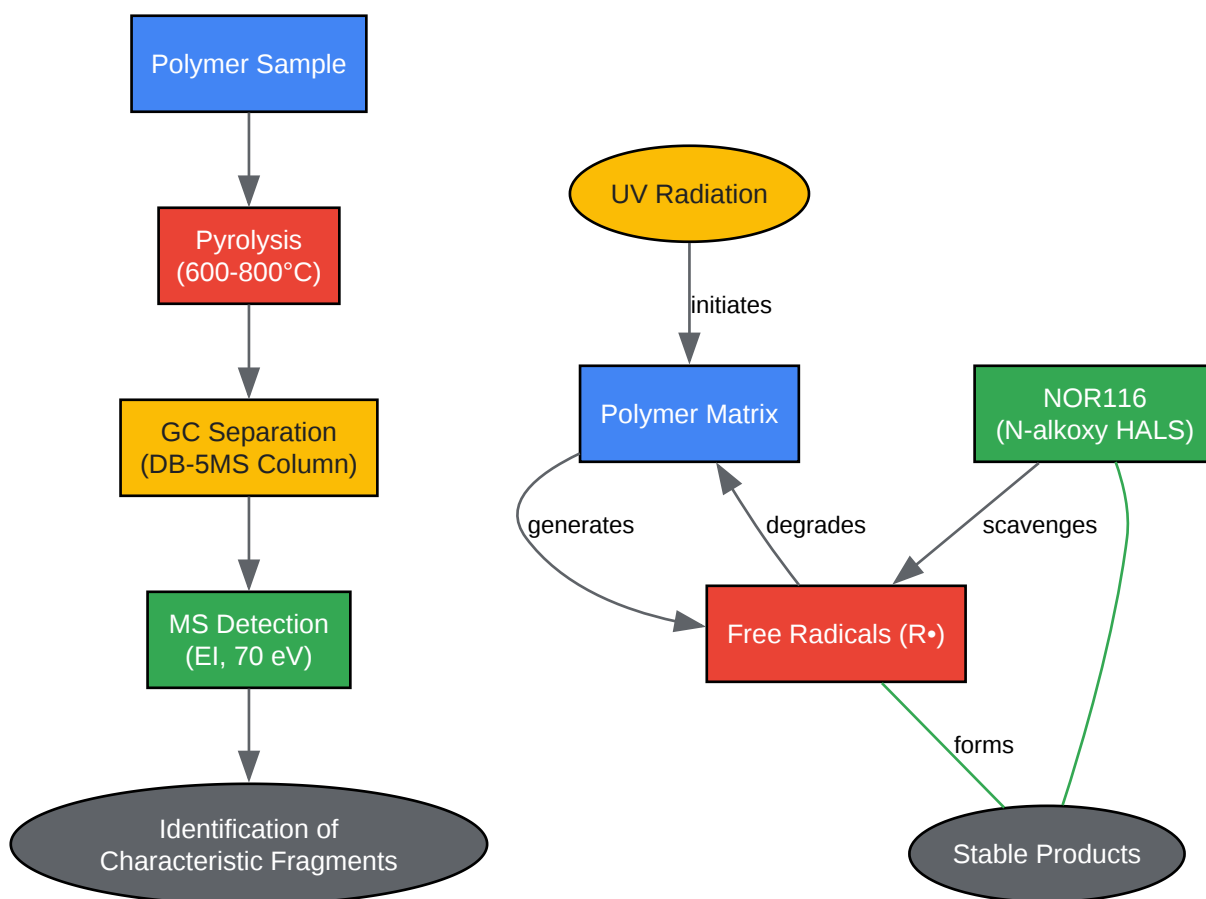
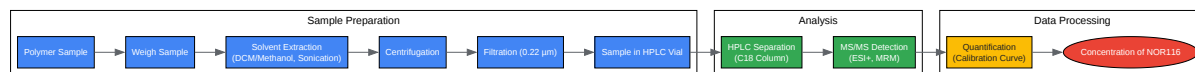
- Instrumentation:
 - Pyrolyzer coupled to a GC-MS system
- Pyrolysis Conditions:
 - Pyrolysis Temperature: 600 - 800°C (to be optimized)
 - Pyrolysis Time: 10 - 20 seconds
- GC Conditions:

- Column: A non-polar column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 μ m)
- Carrier Gas: Helium
- Oven Program: Start at 50°C (hold for 2 min), ramp to 300°C at 10°C/min (hold for 10 min).
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: 50 - 800 amu

3. Data Analysis

- Identify the characteristic pyrolysis products of **NOR116** by analyzing the resulting mass spectra and comparing them to a reference pyrogram of a **NOR116** standard. The presence of specific fragments derived from the triazine and hindered amine moieties will confirm the presence of **NOR116**.

Visualizations



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